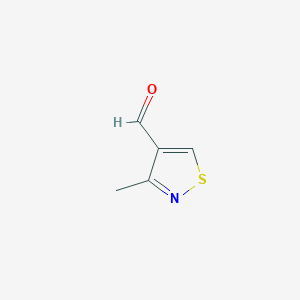

3-methyl-1,2-thiazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-5(2-7)3-8-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOLGPQFVGOIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Direct Synthesis of 3-Methyl-1,2-thiazole-4-carbaldehyde

The synthesis of this compound can be approached through two fundamental strategies: the construction of the isothiazole ring from acyclic precursors (de novo synthesis) or the chemical modification of an existing isothiazole scaffold.

De Novo Cyclization Approaches for the 1,2-Thiazole Ring System

De novo synthesis involves the formation of the heterocyclic ring from one or more acyclic components. These methods are advantageous as they allow for the direct installation of required substituents from readily available starting materials.

One modern and effective strategy for constructing 3,5-disubstituted isothiazoles, which can be adapted for 3,4-disubstituted analogues, involves the carbon-economic [4+1] annulation. chemicalbook.com This method utilizes β-ketodithioesters or β-ketothioamides as the four-atom component and ammonium acetate (NH₄OAc) as the nitrogen source. chemicalbook.com The reaction proceeds through a cascade of imine formation, cyclization, and subsequent aerial oxidation to yield the aromatic isothiazole ring. chemicalbook.com To achieve the 3-methyl-4-carbaldehyde substitution pattern, a precursor such as a 2-formyl-3-oxobutanedithioate would be required.

Another significant approach is the oxidative cyclization of 3-aminopropenethiones or related enaminones. From a preparative standpoint, this method can be performed efficiently without a solvent by using chromium trioxide supported on silica gel, which acts as an oxidizing agent to facilitate the ring closure. jst.go.jp

A summary of representative de novo cyclization strategies is presented in Table 1.

| Method | Precursors | Reagents/Conditions | Key Features |

| [4+1] Annulation | β-ketodithioesters / β-ketothioamides | NH₄OAc, Metal- and catalyst-free, Aerial oxidation | Carbon-economic; Forms C-N and S-N bonds in one pot. chemicalbook.com |

| Oxidative Cyclization | 3-aminopropenethiones | CrO₃ on SiO₂, Solvent-free | Efficient oxidation and ring closure. jst.go.jp |

| (3+2)-Heterocyclization | Unsaturated aldehydes | Ammonium thiocyanate, DMF | Builds the ring from a three-carbon and a two-atom fragment. jst.go.jp |

Functionalization of Pre-existing Thiazole (B1198619) Scaffolds

This strategy involves modifying a simpler, pre-formed isothiazole ring, such as 3-methyl-1,2-thiazole, to introduce the desired functional groups at specific positions.

The direct methylation of the C3 position on an unsubstituted 1,2-thiazole ring is not a commonly reported synthetic route. Methodologies for the synthesis of isothiazoles typically incorporate the C3-substituent from the outset. This is often achieved during the de novo cyclization step by selecting an appropriate precursor that already contains the methyl group, such as a derivative of thioacetamide.

Once a 3-methyl-1,2-thiazole scaffold is obtained, the carbaldehyde group can be introduced at the C4 position through several functionalization reactions. A notable direct method is the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.declockss.orgchemsynthesis.comarkat-usa.org The reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). thieme-connect.dearkat-usa.org The electron-donating nature of the methyl group at the C3 position of the isothiazole ring is expected to activate the ring for electrophilic substitution, making the C4 position a potential site for formylation. The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the isothiazole ring, followed by hydrolysis during workup to yield the aldehyde. thieme-connect.de

An alternative strategy involves the oxidation of a methyl group already present at the C4 position. The required precursor for this route would be 3,4-dimethyl-1,2-thiazole. Research into the oxidation of 3,4-dialkyl substituted isothiazolium salts has shown that these compounds are reactive towards oxidizing agents. nih.govnih.gov However, these reactions are complex. For instance, treatment of 3,4-dialkyl N-phenyl-isothiazolium salts with hydrogen peroxide (H₂O₂) can lead to the formation of stable 3-hydroperoxy-2,3-dihydroisothiazole 1,1-dioxides, where the sulfur atom is oxidized to a sulfone and the C3 position is functionalized. nih.govnih.gov This indicates that direct and selective oxidation of the C4-methyl group to a carbaldehyde without affecting other parts of the molecule, particularly the sulfur atom, presents a significant synthetic challenge and may require multi-step protection and oxidation sequences.

A more controlled and widely employed method for synthesizing aldehydes is the partial reduction of carboxylic acid derivatives, such as esters or nitriles. This two-step approach involves first synthesizing an isothiazole bearing a nitrile or ester group at the C4 position, followed by its reduction.

Synthesis of Precursors: The key precursors for this route are ethyl 3-methyl-1,2-thiazole-4-carboxylate and 3-methyl-1,2-thiazole-4-carbonitrile . The synthesis of isothiazole-4-carboxylates and their corresponding nitriles has been described through various routes, often involving the cyclization of functionalized precursors. For example, 3-arylisothiazole-4-carboxylates have been synthesized via a Vilsmeier-Haack type reaction on α-aminoketones followed by cyclization. thieme-connect.de Halogenation of a cyano-isothiazole followed by hydrolysis is another route to access the carboxylic acid, which can then be esterified. thieme-connect.de

Reduction Step: Once the ester or nitrile precursor is obtained, it can be reduced to the aldehyde using a sterically hindered hydride reagent to prevent over-reduction to the alcohol or amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for these transformations. nih.govgoogle.com The reaction is typically performed at low temperatures, such as -78 °C, to isolate the aldehyde. nih.gov The mechanism involves the addition of a single hydride equivalent to the nitrile or ester, forming a stable intermediate (an iminium salt from the nitrile or a hemiacetal complex from the ester) which is then hydrolyzed during aqueous workup to yield the final carbaldehyde. nih.gov

A summary of the reduction of ester and nitrile precursors is presented in Table 2.

| Precursor | Reagent | Typical Conditions | Product |

| Ethyl 3-methyl-1,2-thiazole-4-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | Toluene or DCM, -78 °C, then aqueous workup | This compound |

| 3-methyl-1,2-thiazole-4-carbonitrile | Diisobutylaluminium hydride (DIBAL-H) | Toluene or DCM, -78 °C, then aqueous workup | This compound |

Introduction of the Carbaldehyde Group at Position 4

Formylation Reactions

Formylation is a crucial class of reactions for introducing a carbaldehyde (formyl) group onto a molecule. For aromatic and heteroaromatic systems like 1,2-thiazole, electrophilic substitution reactions are common. The precursor for this synthesis would be 3-methyl-1,2-thiazole. The formyl group is introduced at the C-4 position. Two classical and effective methods for this transformation are the Vilsmeier-Haack reaction and the Duff reaction.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The electrophilic Vilsmeier reagent attacks the electron-rich C-4 position of the 3-methyl-1,2-thiazole ring. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde, this compound. wikipedia.org This method's efficacy has been demonstrated in the formylation of analogous thiazole derivatives, such as the successful formylation of Δ-4-thiazolinethiones at the 5-position, which is electronically similar to the 4-position of the 1,2-thiazole ring. sphinxsai.com

| Substrate | Reagents | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| 3,4-dimethyl-Δ-4-thiazoline-2-thione | POCl₃ / DMF (1 eq.) | 1,2-dichloroethane | 80°C | 3h | 2,3-dihydro-3,4-dimethyl-2-methylenethiazole-5-carbaldehyde | 75% |

Another relevant method is the Duff reaction , which is suitable for formylating activated aromatic rings, particularly phenols, but can also be applied to certain heterocycles. This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid or polyphosphoric acid. researchgate.net The reaction proceeds through an electrophilic attack on the aromatic ring, followed by hydrolysis to release the aldehyde. The applicability of this method to thiazole systems has been noted in patents describing the formylation of a 2-(4-hydroxyphenyl)-4-methyl-5-thiazole derivative using HMTA in polyphosphoric acid. google.com

Multicomponent Reactions (MCRs) in the Synthesis of Thiazole Carbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are powerful tools in synthetic chemistry. nih.govnih.gov They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular complexity. acs.org Several MCRs have been developed for the synthesis of the thiazole nucleus, and these can be adapted to produce thiazole carbaldehydes by using one of the components bearing a protected or precursor aldehyde functionality. bepls.com

For instance, green synthetic protocols have been reported for the synthesis of thiazole derivatives via the multicomponent reaction of aldehydes, isothiocyanates, and alkyl bromides. nih.gov While these examples directly use an aldehyde as a reactant to form part of the final thiazole substituent, the methodology highlights the compatibility of the aldehyde group with MCR conditions for thiazole formation.

Ugi-Type Reactions and Related Methodologies

The Ugi reaction is a prominent four-component reaction (4-CR) that typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a dipeptide-like α-acylamino amide. nih.gov This reaction and its variations are exceptionally versatile for creating diverse molecular scaffolds. researchgate.net A key adaptation of the Ugi reaction provides a strategic route to substituted thiazoles.

A notable methodology involves an Ugi reaction using thioacids as the acidic component, which leads to the formation of endothiopeptides. These intermediates can subsequently be cyclized to form the thiazole ring. researchgate.net Crucially for the synthesis of thiazole carbaldehydes, this process can be designed to incorporate a latent aldehyde group. By employing an isonitrile component that contains a protected aldehyde, such as an acetal group, the Ugi reaction proceeds to form the endothiopeptide precursor without affecting the masked aldehyde. researchgate.netorganic-chemistry.org The subsequent cyclization and deprotection steps yield the desired thiazole carbaldehyde. This approach is highly valuable as it builds the core heterocyclic structure and installs the key carbaldehyde functionality in a convergent and efficient manner. researchgate.netorganic-chemistry.org

| Amine Component | Carbonyl Component | Acid Component | Isonitrile Component | Key Intermediate | Final Product Type |

|---|---|---|---|---|---|

| e.g., Benzylamine | e.g., Aldehydes, Ketones | Thioacid (e.g., Thioacetic acid) | Isonitrile with acetal group | Endothiopeptide with acetal | Thiazole with carbaldehyde (after deprotection) |

Chemical Reactivity and Derivatization Studies

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C4 position is a primary site for chemical transformations, readily participating in condensation, oxidation, reduction, and olefination reactions.

The carbonyl group of 3-methyl-1,2-thiazole-4-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones. chemrevlett.comniscpr.res.in These reactions typically proceed by nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration, often catalyzed by an acid. chemrevlett.comniscpr.res.in This reaction is fundamental in the synthesis of various heterocyclic systems and coordination compounds. ijper.org For instance, a similar three-component reaction involving a 4-methylthiazole-5-carbaldehyde, a p-substituted aniline, and mercaptoacetic acid has been used to synthesize a library of thiazolidin-4-one derivatives in a single pot. asianpubs.org The initial step in this process is the formation of a Schiff base between the thiazole (B1198619) aldehyde and the aniline. asianpubs.org

| Reactant | Reagents/Conditions | Product Type |

|---|---|---|

| Primary Amine (R-NH₂) | Acid catalyst (e.g., p-TsOH), Toluene, Reflux | Schiff Base (Imine) |

| Hydrazine (H₂N-NH₂) | Ethanol, Reflux | Hydrazone |

| Substituted Hydrazine (R-NH-NH₂) | Ethanol, Reflux | Substituted Hydrazone |

| Hydroxylamine (H₂N-OH) | Ethanol/Pyridine, Reflux | Oxime |

| Semicarbazide (H₂N-NH-C(O)NH₂) | Ethanol, Reflux | Semicarbazone |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org this compound serves as the carbonyl component, reacting with compounds like malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org The reaction results in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. Research on related heterocyclic systems, such as 2-methyl-thiazolo[4,5-b]pyrazines, has shown that they undergo Knoevenagel condensation smoothly, suggesting similar reactivity for this compound. nih.gov A related reaction, the Claisen-Schmidt condensation, involves the reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone, which is also a potential pathway for derivatization. nih.gov

| Active Methylene Compound | Catalyst/Conditions | Product Structure |

|---|---|---|

| Malononitrile (CH₂(CN)₂) | Piperidine, Ethanol, Reflux | 2-((3-methyl-1,2-thiazol-4-yl)methylene)malononitrile |

| Ethyl Cyanoacetate (NCCH₂COOEt) | Piperidine, Ethanol, Reflux | Ethyl 2-cyano-3-(3-methyl-1,2-thiazol-4-yl)acrylate |

| Diethyl Malonate (CH₂(COOEt)₂) | Piperidine, Ethanol, Reflux | Diethyl 2-((3-methyl-1,2-thiazol-4-yl)methylene)malonate |

| Malonic Acid (CH₂(COOH)₂) | Pyridine, Reflux (Doebner modification) | 3-(3-methyl-1,2-thiazol-4-yl)acrylic acid (after decarboxylation) wikipedia.org |

The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 3-methyl-1,2-thiazole-4-carboxylic acid. This transformation requires the use of appropriate oxidizing agents. While specific studies on the oxidation of this compound are not detailed in the provided results, the oxidation of aldehydes to carboxylic acids is a standard and well-documented transformation in organic chemistry. Common reagents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The stability of the thiazole ring under certain oxidative conditions allows for the selective conversion of the aldehyde group. researchgate.net

The reduction of the aldehyde group yields the corresponding primary alcohol, (3-methyl-1,2-thiazol-4-yl)methanol. This conversion is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The synthesis of related thiazole aldehydes from their corresponding alcohols using oxidizing agents like manganese dioxide (MnO₂) has been documented, confirming the stability of the alcohol derivative and the feasibility of this reversible transformation. chemicalbook.com

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.org This reaction involves a phosphonium ylide (Wittig reagent) reacting with this compound to form an alkene and triphenylphosphine oxide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Aqueous conditions have been shown to be effective for Wittig reactions involving heterocyclic aromatic aldehydes. researchgate.net

| Wittig Reagent (Ylide) | Expected Major Product | Ylide Type |

|---|---|---|

| Ph₃P=CH₂ (Methylenetriphenylphosphorane) | 4-ethenyl-3-methyl-1,2-thiazole | Non-stabilized |

| Ph₃P=CHCH₃ (Ethylidenetriphenylphosphorane) | 3-methyl-4-(prop-1-en-1-yl)-1,2-thiazole | Non-stabilized |

| Ph₃P=CHPh (Benzylidenetriphenylphosphorane) | 3-methyl-4-styryl-1,2-thiazole | Semi-stabilized |

| Ph₃P=CHCOOEt (Carbethoxymethylenetriphenylphosphorane) | Ethyl 3-(3-methyl-1,2-thiazol-4-yl)acrylate | Stabilized |

Reactions at the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle with specific reactivity patterns. wikipedia.org The presence of nitrogen and sulfur heteroatoms, along with the methyl and aldehyde substituents, influences its susceptibility to various reagents.

Electrophilic Substitution : In the thiazole ring, the C5 position is generally the most susceptible to electrophilic attack. pharmaguideline.com For this compound, the C5 position is unsubstituted and could potentially undergo reactions like halogenation or sulfonation, although the electron-withdrawing nature of the aldehyde at C4 would deactivate the ring towards electrophiles.

Nucleophilic Substitution : The C2 position of the thiazole ring is electron-deficient and can be a target for nucleophilic attack. This reactivity can be enhanced by quaternizing the ring nitrogen. pharmaguideline.com

Deprotonation : The proton at the C5 position of the 1,2-thiazole ring is the most acidic proton on the ring system and can be removed by strong bases.

N-Alkylation : The lone pair of electrons on the nitrogen atom allows for protonation and N-alkylation. Reaction with alkyl halides can lead to the formation of thiazolium salts. pharmaguideline.com

Ring Stability : The thiazole ring is generally stable. For example, it is resistant to reduction by catalytic hydrogenation with platinum. However, treatment with reducing agents like Raney Nickel can lead to desulfurization and degradation of the ring. pharmaguideline.com

Electrophilic Aromatic Substitution Reactions

The 1,2-thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system, similar to pyridine. ias.ac.in However, theoretical calculations and experimental evidence for related thiazole systems indicate that the C5 position is the most electron-rich and thus the most likely site for electrophilic attack. pharmaguideline.comwikipedia.orgnih.gov

For this compound, the directing effects of the substituents must be considered. The methyl group at C3 is a weak activating group, while the carbaldehyde at C4 is a strong deactivating group and a meta-director. The combined effect is a significant deactivation of the ring towards electrophiles. Any substitution, if forced, would still be expected to occur at the C5 position, which is ortho to the deactivating aldehyde group but also activated by the adjacent sulfur atom and not sterically hindered. Reactions like nitration or halogenation would require harsh conditions, and yields are expected to be low. ias.ac.in

| Reaction Type | Reagent | Expected Product | Conditions |

| Bromination | Br₂/FeBr₃ | 5-Bromo-3-methyl-1,2-thiazole-4-carbaldehyde | Harsh |

| Nitration | HNO₃/H₂SO₄ | 3-Methyl-5-nitro-1,2-thiazole-4-carbaldehyde | Harsh |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) on an unsubstituted thiazole ring is generally unfavorable and requires either strong activation of the ring or a potent nucleophile. pharmaguideline.com The most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is the C2 position in 1,3-thiazoles. ias.ac.innih.gov In the 1,2-thiazole system of this compound, the ring itself lacks a suitable leaving group for a typical NAS reaction.

However, nucleophilic attack can occur on the isothiazole ring under specific conditions, often leading to ring cleavage. Strong nucleophiles like organolithium reagents can attack the sulfur atom, initiating a ring-opening cascade. cdnsciencepub.comcdnsciencepub.com Without a leaving group (e.g., a halogen) on the ring, direct displacement of a hydride ion is extremely unlikely. Therefore, this compound is not expected to undergo traditional nucleophilic aromatic substitution reactions on the ring carbons.

Metallation and Related Organometallic Transformations

The direct deprotonation (metallation) of azole rings with strong bases, such as organolithium reagents, is a common strategy for functionalization. The acidity of the ring protons generally follows the order H2 > H5 > H4 for 1,3-thiazoles. wikipedia.orgnih.gov For the 1,2-thiazole (isothiazole) ring system, the situation is more complex. Studies on 4-methylisothiazole have shown that lithiation with n-butyllithium occurs preferentially at the C5 position. cdnsciencepub.comcdnsciencepub.comresearchgate.net

However, in this compound, the most acidic proton is the aldehydic proton. A strong base like n-butyllithium would deprotonate the aldehyde first. To achieve metallation on the thiazole ring, the aldehyde group would need to be protected, for instance, as an acetal. Following protection, metallation would be expected to occur at the C5 position, directed by the sulfur atom and the inductive effect of the nitrogen. This lithiated intermediate could then be trapped with various electrophiles to introduce new substituents at the C5 position. A significant challenge in the metallation of isothiazoles is the competing side reaction of nucleophilic attack by the organolithium reagent on the ring sulfur, which leads to ring cleavage. cdnsciencepub.comcdnsciencepub.com

Table of Metallation Reactions (with protected aldehyde)

| Reagent Sequence | Electrophile (E+) | Product |

|---|---|---|

| 1. Acetal protection2. n-BuLi | CO₂ then H₃O⁺ | 4-(Dimethoxymethyl)-3-methyl-1,2-thiazole-5-carboxylic acid |

| 1. Acetal protection2. n-BuLi | (CH₃)₃SiCl | 4-(Dimethoxymethyl)-3-methyl-5-(trimethylsilyl)-1,2-thiazole |

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

Aromatic heterocycles like thiazoles can participate in cycloaddition reactions, although the inherent aromaticity of the ring often means that harsh conditions are required. wikipedia.org One of the most significant classes of these reactions is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. nih.gov Thiazolium salts, for example, can be deprotonated to form thiazolium azomethine ylides, which are 1,3-dipoles. These ylides react efficiently with dipolarophiles like activated alkynes to form fused heterocyclic systems such as pyrrolo[2,1-b]thiazoles. acs.orgacs.org

While these reactions typically involve 1,3-thiazoles, the double bond of the 1,2-thiazole ring in this compound can potentially act as the dipolarophile, reacting with various 1,3-dipoles. The electron-withdrawing aldehyde group would activate the C4=C5 double bond towards cycloaddition with electron-rich dipoles. Such reactions provide a pathway to complex, fused, and spirocyclic heterocyclic systems. nih.gov

Synthesis of Fused and Bridged Heterocyclic Systems from this compound

The aldehyde functionality of this compound serves as a versatile handle for the construction of fused heterocyclic rings. Through condensation and cyclization reactions, it acts as a key precursor for pyrazole, thiazoline, and thiadiazine derivatives.

Pyrazole Derivatives

The synthesis of a pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, a reaction known as the Knorr pyrazole synthesis. youtube.comjk-sci.comslideshare.net The aldehyde group of this compound can be readily elaborated to form one of the required carbonyl functionalities.

A common strategy involves a base-catalyzed Knoevenagel condensation of the aldehyde with an active methylene compound, such as ethyl acetoacetate or malononitrile. This reaction forms an α,β-unsaturated carbonyl intermediate. Subsequent treatment of this intermediate with hydrazine hydrate leads to a cyclocondensation reaction, yielding a pyrazole ring fused or directly attached to the thiazole core. semanticscholar.orghilarispublisher.com This approach allows for the synthesis of various substituted pyrazolo[3,4-d]isothiazole analogues or 4-(pyrazolyl)-1,2-thiazoles.

Reaction Scheme for Pyrazole Synthesis

(A general representation showing the condensation of this compound with an active methylene compound (e.g., ethyl acetoacetate) followed by cyclization with hydrazine to form a substituted pyrazole.)

Thiazoline and Thiadiazine Derivatives

The aldehyde group is an ideal starting point for building thiazoline and thiadiazine rings. The general approach involves the formation of a thiosemicarbazone intermediate, which can then be cyclized under various conditions.

Reaction of this compound with thiosemicarbazide in a mildly acidic medium readily affords 2-((3-methyl-1,2-thiazol-4-yl)methylene)hydrazine-1-carbothioamide. This thiosemicarbazone is a versatile intermediate. researchgate.netnih.gov

Thiazoline/Thiazole Synthesis: Cyclization of the thiosemicarbazone with α-halo ketones or α-halo esters (a variation of the Hantzsch thiazole synthesis) yields 2-hydrazinyl-thiazole derivatives. nih.gov For example, reaction with phenacyl bromide would lead to a 2-(hydrazinyl)-4-phenylthiazole derivative attached to the 3-methyl-1,2-thiazole core.

Thiadiazine Synthesis: Oxidative cyclization of the thiosemicarbazone or reaction with specific cyclizing agents can lead to the formation of 1,3,4-thiadiazine rings. For instance, intramolecular cyclization can be induced to form aminothiadiazoles. nih.govmdpi.com

Table of Derivatization Reactions

| Reagent(s) | Intermediate | Product Class |

|---|---|---|

| 1. Thiosemicarbazide | Thiosemicarbazone | - |

| 2. Phenacyl bromide | - | Thiazole derivative |

| 2. Oxidizing agent | - | Thiadiazole derivative |

Triazole Derivatives

There is no specific information available in the surveyed literature regarding the synthesis of triazole derivatives from this compound. General methods for synthesizing 1,2,4-triazoles from aldehydes often proceed through a thiosemicarbazone intermediate, which can then be cyclized under various conditions. For example, the reaction of a heterocyclic aldehyde with thiosemicarbazide yields the corresponding thiosemicarbazone. Subsequent treatment of this intermediate with a cyclizing agent, such as an acid or an oxidizing agent, can lead to the formation of a 1,2,4-triazole ring. However, no studies have been found that apply this methodology specifically to this compound.

Other Fused Systems

Similarly, a literature search did not yield any specific examples of the synthesis of other fused heterocyclic systems using this compound as the starting material. The formation of fused pyrimidine systems, for instance, often involves the condensation of a carbonyl compound with a molecule containing a urea or thiourea moiety and an active methylene group, as in the Biginelli reaction. Another common approach is the reaction of an enaminonitrile with a suitable binucleophile. While this compound could theoretically be a component in such reactions, no published research demonstrates its use for this purpose.

Due to the lack of specific research data, a data table of research findings cannot be generated.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

A thorough understanding of a molecule's structure and electronic properties relies on a suite of spectroscopic techniques. For 3-methyl-1,2-thiazole-4-carbaldehyde, the following specific data is currently unavailable:

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystal structure for this compound could be identified. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing bond lengths, bond angles, and crystal packing information. Without this data, a conclusive description of its solid-state structure is not possible.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to determine a molecule's most stable three-dimensional arrangement (geometry optimization) by finding the minimum energy conformation. This analysis also yields fundamental electronic properties such as charge distribution and dipole moment.

Vibrational Analysis and Potential Energy Distribution (PED)

Following geometry optimization, a vibrational analysis is often performed to predict the infrared (IR) and Raman spectra of a molecule. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or torsional modes of the functional groups.

Specific research detailing the vibrational frequencies and PED for 3-methyl-1,2-thiazole-4-carbaldehyde has not been located in published studies.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their significance, offering deep insights into the molecule's electronic stability.

While NBO analysis is a common tool for studying thiazole (B1198619) derivatives, a specific NBO analysis detailing the key donor-acceptor interactions and their corresponding stabilization energies for this compound is not present in the available literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter used to predict a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

Electron Density Topology and Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to partition a molecule into atomic basins. This method allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). Parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at these points are used to classify interactions as covalent or non-covalent (e.g., hydrogen bonds, van der Waals forces).

Detailed QTAIM studies providing topological parameters for the chemical bonds within this compound are absent from the surveyed scientific literature.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques, such as molecular docking, to predict how a small molecule like this compound might bind to a larger macromolecular target, typically a protein or nucleic acid. These simulations are fundamental in drug discovery for predicting binding affinity, orientation, and the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) at the binding site.

Specific in silico studies, such as molecular docking simulations of this compound with a defined biological target, have not been identified in the scientific literature.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

For various thiazole derivatives, molecular docking studies have been instrumental in identifying potential therapeutic applications. These studies typically involve:

Target Selection: Identifying a protein or enzyme implicated in a disease pathway. For thiazole-containing compounds, targets have included kinases, proteases, and receptors involved in cancer, infectious diseases, and metabolic disorders.

Ligand and Receptor Preparation: Obtaining the 3D structures of the ligand (this compound) and the biological target. The protein structure is often sourced from the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock, PyRx, or Glide to predict the binding poses of the ligand within the active site of the receptor.

Analysis of Interactions: Examining the predicted binding modes to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity.

While no specific molecular docking studies have been published for this compound, research on analogous compounds suggests its potential to interact with a range of biological targets. Future studies could explore its binding affinity with targets where other thiazole derivatives have shown promise.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex over time.

For thiazole derivatives, MD simulations are often used to:

Assess Complex Stability: After molecular docking, MD simulations can be run to evaluate the stability of the predicted ligand-protein complex. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to ensure the complex remains stable throughout the simulation.

Analyze Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding. This includes analyzing the flexibility of different regions of the protein and the conformational preferences of the ligand within the binding site.

Calculate Binding Free Energies: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking scores alone.

A dedicated MD simulation study of this compound, both in its free state and in complex with a biological target, would be necessary to understand its conformational landscape and the dynamics of its potential interactions.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surfaces)

The analysis of intermolecular interactions is crucial for understanding the crystal packing of a compound and its solid-state properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal structure.

For other thiazole derivatives, Hirshfeld surface analysis has been used to identify and quantify various interactions, including:

Hydrogen Bonds: Both classical (e.g., N-H···O) and non-classical (e.g., C-H···O) hydrogen bonds.

van der Waals Forces: Including H···H, C···H, and S···H contacts.

π-π Stacking Interactions: Between aromatic rings.

To perform a Hirshfeld surface analysis on this compound, a high-quality single-crystal X-ray diffraction structure would first need to be obtained. This experimental data would then be used to generate the Hirshfeld surfaces and fingerprint plots, providing a detailed understanding of the intermolecular forces governing its crystal structure.

Applications in Advanced Materials and Catalysis

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials (General Thiazole (B1198619) Applications)

Thiazole and its derivatives are pivotal in the field of organic electronics, where they are integrated into semiconductors for devices like organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). scispace.comresearchgate.netresearchgate.net The thiazole moiety is considered an electron-accepting heterocycle, a property that allows it to modulate the electronic characteristics of organic materials. researchgate.net This feature is crucial for designing materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport in electronic devices. researchgate.net

In the context of OLEDs, thiazole-based compounds are extensively used as fluorescent materials and emitters. researchgate.net By modifying the functional groups attached to the thiazole ring, the emissive properties, such as color and efficiency, can be finely tuned. researchgate.net For instance, various thiazole derivatives have been developed as emitters for deep-blue to blue light, a critical component for full-color displays and white lighting applications. researchgate.netnih.gov Research has demonstrated that OLEDs incorporating certain thiazole-based emitters can achieve high external quantum efficiencies (EQE), a key metric for device performance. researchgate.netmdpi.com

Fused thiazole systems, such as thiazolo[5,4-d]thiazole, form rigid, planar backbones that promote efficient intermolecular π–π stacking. rsc.orgrsc.org This structural feature facilitates charge transport, making these materials excellent semiconductors for plastic electronics and photovoltaics. rsc.org The inherent stability and photophysical properties of the thiazole ring system make it a compelling component for the creation of next-generation optoelectronic materials. researchgate.netrsc.org

| Thiazole Derivative Type | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | CIE Coordinates |

|---|---|---|---|---|

| TADF Emitter Series | Deep-Blue | Up to 10.3% | Not Specified | Not Specified |

| Carbazole-Thienopyrroledione | Greenish-Blue | Up to 9.5% | 4130 | (0.17, 0.30) |

| Carbazole-π-Imidazole | Deep-Blue | 4.43% | 11,364 | (0.159, 0.080) |

| Pyrene-Benzimidazole | Pure Blue | 4.3% | 290 | (0.148, 0.130) |

Applications as Ligands in Coordination Chemistry

The thiazole ring contains both a nitrogen and a sulfur atom, which are hard and soft bases, respectively. nih.gov This dual nature allows thiazole derivatives to act as versatile ligands, capable of coordinating with a wide range of hard and soft metal ions to form stable metal complexes. nih.govresearchgate.netresearchgate.net The nitrogen atom at position 2 of the 1,2-thiazole ring in 3-methyl-1,2-thiazole-4-carbaldehyde is a primary site for coordination. Furthermore, the oxygen atom of the carbaldehyde group can also participate in chelation, potentially allowing the compound to act as a bidentate ligand.

The formation of these coordination compounds is significant for catalysis, materials science, and sensing. researchgate.netorientjchem.org Thiazole-metal complexes have been shown to be effective catalysts in various organic transformations, including asymmetric hydrogenation. researchgate.net The specific geometry and electronic environment of the metal center, dictated by the thiazole-based ligand, can enhance catalytic activity and selectivity. researchgate.net

Moreover, the coordination of thiazole ligands to metal ions can dramatically alter their photophysical properties. nih.gov This has led to the development of zinc-thiazole complexes with enhanced emission, making them candidates for zinc sensing applications. nih.gov The ability to synthesize diverse metal complexes by modifying the thiazole ligand structure opens up possibilities for creating materials with tailored magnetic, optical, and catalytic properties. orientjchem.orgresearchgate.net

| Metal Ion | Coordination Complex Type | Potential Application |

|---|---|---|

| Co(II) | Thiazole Schiff Base Complex | Pesticide Sensing, Catalysis |

| Ni(II) | Thiazole Schiff Base Complex | Catalysis |

| Cu(II) | Thiazole Schiff Base Complex | Catalysis, Materials Science |

| Zn(II) | Thiazole Schiff Base / Bidentate Thiazole Complex | Fluorescent Sensing, Vapochromic Materials |

| Cd(II) | Thiazole Schiff Base Complex | Materials Science |

| Ir(III) | Chiral Phosphine-Thiazole Complex | Asymmetric Hydrogenation Catalysis |

| Lanthanides (Ln) | Amidopyridinate / Thiazole Solvent Complexes | Catalysis, Luminescence |

Development of Functional Polymers and Smart Materials

The presence of a reactive aldehyde group makes this compound a valuable monomer for the synthesis of functional polymers. Aldehydes are highly versatile functional groups that can participate in a variety of polymerization and post-polymerization modification reactions under mild conditions. nih.govresearchgate.net Condensation reactions with nitrogen-containing nucleophiles like amines, hydrazines, or alkoxyamines are particularly effective, leading to the formation of polymers with imine, hydrazone, or oxime linkages in the backbone or as pendant groups. nih.gov

By polymerizing this compound, the advantageous electronic properties of the thiazole ring can be incorporated into a macromolecular structure. rsc.orgresearchgate.net Thiazole-containing polymers have been investigated as organic semiconductors, where the thiazole unit contributes to the polymer's charge transport capabilities. rsc.org Ladder-type polymers featuring fused thiazole rings have shown promise for use in organic thin-film transistors, exhibiting good thermal stability and charge carrier mobility. rsc.org

Furthermore, the reactivity of the aldehyde group provides a platform for creating "smart" materials. nih.gov For instance, polymers with pendant aldehyde groups can be modified to attach biomolecules, dyes, or other functional moieties. researchgate.net The imine bonds formed from the condensation of aldehydes are often reversible, particularly in response to changes in pH. This dynamic covalent chemistry can be harnessed to create self-healing materials or stimuli-responsive systems where the polymer's properties change in response to environmental triggers. The combination of the thiazole's electronic characteristics with the versatile chemistry of the aldehyde group makes this compound a promising candidate for the design of novel functional and smart polymeric materials.

Biological and Bioactive Research Potential of 3 Methyl 1,2 Thiazole 4 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

The biological activity of 3-methyl-1,2-thiazole-4-carbaldehyde derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key chemical features responsible for their therapeutic effects. These studies have revealed that modifications at various positions of the thiazole (B1198619) ring and the functional groups derived from the carbaldehyde moiety can significantly influence the potency and selectivity of these compounds.

For instance, in the context of antimicrobial activity, the introduction of different substituents on the thiazole ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes. The nature of the group attached to the carbaldehyde-derived functional group, such as a hydrazone or thiosemicarbazone, also plays a crucial role in determining the antimicrobial spectrum and efficacy. nih.gov The presence of specific aromatic or heterocyclic rings attached to the core structure can lead to enhanced interactions with biological targets. nih.gov

In the realm of anticancer activity, SAR studies have highlighted the importance of specific substitutions on pendant phenyl rings. Electron-withdrawing groups, such as chloro, bromo, and fluoro, on a phenyl ring attached to the thiazole nucleus have been shown to enhance cytotoxic potential. mdpi.com The hybridization of the thiazole core with other heterocyclic moieties like 1,3,4-thiadiazole has also been identified as a critical factor for potent cytotoxic activity. mdpi.com

Interactive Data Table: Key SAR Findings for this compound Derivatives

| Bioactivity | Key Structural Feature | Impact on Activity |

|---|---|---|

| Antimicrobial | Substituents on the thiazole ring | Modulates lipophilicity and cell penetration |

| Antimicrobial | Hydrazone/Thiosemicarbazone moiety | Influences antimicrobial spectrum and efficacy |

| Anticancer | Electron-withdrawing groups on attached phenyl rings | Enhances cytotoxic potential mdpi.com |

| Anticancer | Hybridization with other heterocycles (e.g., 1,3,4-thiadiazole) | Critical for potent cytotoxicity mdpi.com |

Evaluation as Antimicrobial Agents (e.g., Antibacterial, Antifungal, Antimycobacterial)

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Derivatives of this compound have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens. mersin.edu.trjchemrev.comresearchgate.net

Antibacterial Activity: Several studies have reported the synthesis and evaluation of thiazole derivatives as antibacterial agents. ekb.eg These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. ekb.eg For example, certain 2,4-disubstituted thiazole derivatives have been investigated for their antimicrobial properties. mersin.edu.tr The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. mersin.edu.trjchemrev.com Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death. jchemrev.com

Antifungal Activity: Derivatives of this compound have also shown promising antifungal activity. nih.govnih.gov Some newly synthesized thiazole derivatives have exhibited very strong activity against Candida albicans, a common cause of fungal infections in humans. nih.govnih.gov The minimum inhibitory concentrations (MIC) of some of these compounds have been found to be comparable or even superior to standard antifungal drugs like nystatin. nih.gov The proposed mechanism of action for their antifungal effect may involve disruption of the fungal cell wall or cell membrane integrity. nih.govnih.gov

Antimycobacterial Activity: While less extensively studied, the potential of this compound derivatives as antimycobacterial agents is an area of growing interest. Given their broad-spectrum antimicrobial activity, it is plausible that some of these derivatives could be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. Further research is needed to explore this potential.

Interactive Data Table: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Type | Target Organism | Observed Activity | Potential Mechanism |

|---|---|---|---|

| 2,4-disubstituted thiazoles | Gram-positive and Gram-negative bacteria | Significant antibacterial effect mersin.edu.tr | DNA gyrase inhibition mersin.edu.trjchemrev.com |

| Novel thiazole derivatives | Candida albicans | Strong antifungal activity, comparable to nystatin nih.govnih.gov | Disruption of cell wall/membrane nih.govnih.gov |

Investigation as Antiviral Agents (e.g., Anti-TMV activity)

The antiviral potential of this compound derivatives has been explored, with a particular focus on their activity against plant viruses like the Tobacco Mosaic Virus (TMV). researchgate.net TMV is a significant agricultural pathogen that causes substantial economic losses worldwide. nih.gov

Research has shown that certain thiazole derivatives can exhibit protective and curative activities against TMV. nih.gov For instance, some novel 1,3,4-thiadiazole derivatives, which can be synthesized from thiazole precursors, have demonstrated excellent protective activity against TMV, in some cases superior to the commercial agent ningnanmycin. nih.gov These compounds appear to inhibit the spread of the virus within the host plant. nih.gov

The mechanism of anti-TMV activity is thought to be multifactorial. Some derivatives may directly interact with the virus particles, while others may induce a defensive response in the host plant. For example, treatment with active compounds has been shown to lead to a tighter arrangement of plant cells and stomatal closure, forming a physical barrier against viral infection. nih.gov Furthermore, these compounds can increase the chlorophyll content and photosynthetic efficiency of infected leaves, thereby helping the plant to better withstand the viral attack. nih.gov

Interactive Data Table: Anti-TMV Activity of Thiazole-Related Derivatives

| Derivative Type | Activity Metric (EC50) | Comparison to Standard (Ningnanmycin) | Proposed Mechanism |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | EC50 = 203.5 μg/mL nih.gov | Superior to ningnanmycin (EC50 = 261.4 μg/mL) nih.gov | Inhibition of viral spread, induction of host defense mechanisms nih.gov |

Potential as Antitumor/Anticancer Agents

Derivatives of this compound have garnered significant attention for their potential as antitumor and anticancer agents. mdpi.commersin.edu.trjchemrev.com Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. ekb.egmdpi.comresearchgate.net

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells and to arrest the cell cycle at different phases. mdpi.com For example, certain thiazole derivatives have been shown to suppress the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.comresearchgate.net The inhibitory concentrations (IC50) of some of these compounds have been found to be lower than that of the standard drug staurosporine. mdpi.comresearchgate.net

The molecular mechanisms underlying the anticancer effects of these derivatives are being actively investigated. Some compounds are believed to exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com Molecular docking studies have shown that these derivatives can bind to the active sites of various target proteins that are crucial for tumor growth and development. researchgate.net

Interactive Data Table: Anticancer Activity of Selected this compound Derivatives

| Derivative | Cancer Cell Line | IC50 Value | Proposed Mechanism |

|---|---|---|---|

| Compound 4c (a thiazole derivative) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM mdpi.comresearchgate.net | VEGFR-2 inhibition, cell cycle arrest, apoptosis induction mdpi.com |

| Compound 4c (a thiazole derivative) | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM mdpi.comresearchgate.net | Inhibition of cancer cell growth and proliferation mdpi.com |

Role in Enzyme Modulation and Inhibition (e.g., Carbonic Anhydrase, Alpha-Glucosidase)

Derivatives of this compound have been shown to modulate the activity of various enzymes, making them attractive candidates for the treatment of a range of diseases.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Thiazole-containing compounds have been investigated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The thiazole ring and other structural features, such as a methyl sulfonyl group, are believed to be important for the inhibitory activity. nih.gov The IC50 values for some of these derivatives against hCA I and hCA II have been found to be in the micromolar range. nih.gov

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Several novel thiazole derivatives have been synthesized and evaluated as potent inhibitors of α-glucosidase. researchgate.netdntb.gov.uaconsensus.app Some of these compounds have shown inhibitory activity superior to the standard drug acarbose. researchgate.net The presence of specific substituents on the thiazole and associated phenyl rings has been found to be crucial for high inhibitory potential. researchgate.net

Interactive Data Table: Enzyme Inhibition by this compound Derivatives

| Enzyme | Derivative Type | Inhibitory Activity (IC50) | Therapeutic Relevance |

|---|---|---|---|

| Carbonic Anhydrase (hCA I & II) | Thiazole-methylsulfonyl derivatives | 39.16–198.04 μM nih.gov | Glaucoma, epilepsy |

| Alpha-Glucosidase | Thiazole Schiff base derivatives | 10.21–88.36 μM researchgate.net | Type 2 Diabetes |

Other Therapeutic Potentials (e.g., Antidiabetic, Antioxidant, Anti-inflammatory, Immunomodulatory)

Beyond the activities already discussed, derivatives of this compound have shown promise in several other therapeutic areas.

Antidiabetic Potential: In addition to α-glucosidase inhibition, thiazole derivatives are being explored for other antidiabetic effects. researchgate.netnih.gov The thiazole moiety is a core structure in some existing antidiabetic drugs, and new derivatives are being developed with the aim of improving efficacy and reducing side effects. nih.gov

Antioxidant Activity: Some thiazole derivatives have demonstrated antioxidant properties. The presence of a hydrazine moiety, for example, can confer free radical scavenging activity, which is beneficial in combating oxidative stress-related diseases. scielo.br

Anti-inflammatory Activity: The anti-inflammatory potential of thiazole derivatives has also been reported. researchgate.net This activity is often associated with their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory mediators.

Immunomodulatory Activity: Certain thiazole derivatives have been shown to possess immunomodulatory effects. nih.gov For instance, the synthetic thiazole derivative tiprotimod has been demonstrated to be a potent immunopotentiator, enhancing both humoral and cell-mediated immune responses in experimental models. nih.gov This suggests that derivatives of this compound could be developed as agents to modulate the immune system in various disease states.

Mechanistic Investigations of Biological Action

Understanding the precise mechanisms by which this compound derivatives exert their biological effects is crucial for their further development as therapeutic agents. While the exact mechanisms are often complex and multifactorial, several key pathways have been implicated.

For their antimicrobial activity, a primary mechanism is the inhibition of essential enzymes like DNA gyrase, which is vital for bacterial DNA replication. mersin.edu.tr In the case of antifungal action, disruption of the fungal cell wall and/or cell membrane appears to be a key mode of action. nih.govnih.gov

The antiviral effects against TMV seem to involve a combination of direct interaction with the virus and the induction of host defense mechanisms, leading to a strengthened plant immune response. nih.gov

In the context of cancer, the induction of apoptosis is a frequently observed mechanism. This can be triggered through various pathways, including the inhibition of signaling molecules like VEGFR-2, which are critical for tumor angiogenesis and growth. mdpi.com Cell cycle arrest at different checkpoints is another important mechanism by which these compounds can halt the proliferation of cancer cells. mdpi.com

For enzyme inhibition, the mechanism typically involves the binding of the thiazole derivative to the active site of the target enzyme, thereby blocking its catalytic activity. Molecular docking studies have provided valuable insights into the specific interactions between these compounds and the amino acid residues within the enzyme's active site.

Further mechanistic studies are needed to fully elucidate the complex biological actions of this versatile class of compounds and to guide the rational design of more potent and selective therapeutic agents.

Interaction with Specific Molecular Targets (e.g., Receptors, Enzymes, Proteins)

The biological activity of this compound derivatives is often rooted in their precise interaction with specific biological macromolecules. Research has demonstrated that the thiazole scaffold can be effectively modified to create potent and selective inhibitors of various enzymes and receptors that are critical in disease processes.

Enzyme Inhibition:

A significant area of investigation has been the development of thiazole derivatives as enzyme inhibitors. For instance, certain thiazole-containing compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth. mdpi.com One study identified a thiazole derivative, compound 4c , which demonstrated significant inhibitory activity against VEGFR-2. mdpi.com

Another targeted enzyme is α-glucosidase, which is involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. Thiophene carbaldehyde-based thiazole derivatives have shown excellent inhibitory potential against α-glucosidase, with several compounds exhibiting greater potency than the standard drug, acarbose. researchgate.net

Furthermore, thiazole derivatives have been investigated as inhibitors of glucose-6-phosphate dehydrogenase (G6PD), an enzyme overexpressed in certain cancers like glioblastoma. The nitrothiazole-derived compound CNZ-3 was found to be a potent inhibitor of recombinant G6PD, highlighting a potential therapeutic avenue for targeting cancer metabolism. mdpi.com

| Derivative Type | Target Enzyme | Key Finding (IC50) | Reference |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | VEGFR-2 | 0.15 µM | mdpi.com |

| Thiophene carbaldehyde based thiazole (Compound 3i) | α-glucosidase | 10.21 ± 1.84 µM | researchgate.net |

| Thiophene carbaldehyde based thiazole (Compound 3b) | α-glucosidase | 11.14 ± 0.99 µM | researchgate.net |

| Nitrothiazole derivative (CNZ-3) | G6PD | Potent inhibitor | mdpi.com |

Protein-Protein Interaction Inhibition:

The thiazole scaffold is also being explored for its ability to disrupt protein-protein interactions. For example, derivatives have been designed to inhibit fascin, a protein involved in bundling actin filaments in the cytoskeleton. acs.org Overexpression of fascin is linked to increased cancer cell migration and invasion, making it an attractive target for anti-metastatic therapies. A series of thiazole derivatives demonstrated potent inhibition of cancer cell migration, with the most active compound, 5p , showing an IC50 value of 24 nM. acs.org

| Derivative (Series) | Target Protein | Activity | Key Finding (IC50) | Reference |

|---|---|---|---|---|

| Thiazole analogue (5p) | Fascin | Anti-migration | 24 nM | acs.org |

| Thiazole analogue (16g) | Fascin | Anti-migration | 0.312 µM | acs.org |

Influence on Cellular Signaling Pathways

Beyond interacting with single molecular targets, derivatives of this compound have the potential to modulate entire cellular signaling pathways, which are the complex networks that govern cellular responses. This ability to influence signaling cascades is particularly relevant in the context of cancer therapy.

Research on various thiazole derivatives has shown that they can induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. mdpi.comeurekaselect.comresearchgate.net For example, a novel thiazole derivative, compound 4c , was found to significantly increase both early and late-stage apoptosis in MCF-7 breast cancer cells. mdpi.com The percentage of early apoptotic cells increased by 43.9-fold and late apoptotic cells by 32.8-fold compared to untreated cells. mdpi.com

The induction of apoptosis by thiazole derivatives often involves the mitochondrial (or intrinsic) pathway. researchgate.netnih.gov This is evidenced by the upregulation of pro-apoptotic proteins like Bax and Puma and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov

Furthermore, thiazole derivatives have been shown to interfere with the cell cycle, the process through which cells divide and replicate. By causing cell cycle arrest, these compounds can halt the proliferation of cancer cells. mdpi.comnih.govnih.gov Compound 4c , for instance, induced cell cycle arrest at the G1/S phase in MCF-7 cells, leading to an accumulation of cells in the pre-G1 phase. mdpi.com Other studies have pointed to the inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole derivatives, a cascade that is frequently overactive in many cancers and promotes cell growth and survival. nih.gov

Gene Expression Modulation Studies

The therapeutic potential of this compound derivatives also extends to their ability to modulate the expression of specific genes. By altering gene transcription, these compounds can influence the production of proteins that are critical for disease progression.

Studies have shown that certain thiazole derivatives can significantly impact the expression levels of genes involved in cancer and other diseases. For instance, in glioma cells under hypoxic conditions, the nitrothiazole-derived compound CNZ-3 was found to significantly downregulate the expression of several key genes:

G6PD (Glucose-6-phosphate dehydrogenase): A critical enzyme in the pentose phosphate pathway, which is vital for cancer cell metabolism and survival. mdpi.com

SIRT2 (Sirtuin 2): A protein involved in cell cycle regulation and metabolic control. mdpi.com

VEGF (Vascular Endothelial Growth Factor): A primary driver of angiogenesis. mdpi.com

This targeted downregulation of genes essential for tumor adaptation and growth highlights a sophisticated mechanism of action. mdpi.com

In another innovative approach, a thiazole-containing peptide nucleic acid (PNA) mimic was designed to target a specific DNA secondary structure known as a G-quadruplex, which is found in the promoter region of the c-MYC oncogene. researchgate.net This thiazole-modified PNA was able to suppress the expression of c-MYC mRNA in HeLa cells, demonstrating that these derivatives can be engineered to modulate gene function at the transcriptional level. researchgate.net

Moreover, the induction of apoptosis by thiazole derivatives is directly linked to changes in gene expression. Bis-thiazole compounds were observed to upregulate pro-apoptotic genes, such as bax and puma, while simultaneously downregulating the anti-apoptotic gene Bcl-2, thereby shifting the cellular balance towards programmed cell death. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The advancement of green chemistry principles is paramount for the future synthesis of 3-methyl-1,2-thiazole-4-carbaldehyde and its analogues. medmedchem.combepls.com Current synthetic protocols, while effective, may rely on harsh reaction conditions, hazardous reagents, or multi-step processes that generate significant waste. bepls.com Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also environmentally benign.

Key areas of focus include:

Green Catalysis: The exploration of recyclable and reusable catalysts, such as silica-supported systems, can minimize catalyst waste and improve the economic viability of syntheses. bepls.com

Alternative Energy Sources: Utilizing microwave irradiation and ultrasonic-mediated synthesis can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. medmedchem.combepls.com

Benign Solvents: A shift towards the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free reaction conditions, is crucial for minimizing environmental impact. bepls.com

Table 1: Promising Sustainable Synthetic Strategies

| Strategy | Key Advantages | Research Focus |

|---|---|---|

| Multi-Component Reactions | Fewer steps, reduced waste, high atom economy. | Designing novel one-pot sequences for thiazole (B1198619) ring formation. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. bepls.com | Optimization of microwave parameters for the synthesis of this compound. |

| Ultrasonic Irradiation | Enhanced reaction rates, environmentally friendly energy source. medmedchem.com | Investigating sonochemical methods for thiazole synthesis. |

| Green Catalysts | Reusability, reduced environmental impact, high selectivity. bepls.com | Development of solid-supported catalysts for thiazole ring construction. |

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The chemical versatility of this compound is largely centered on its aldehyde functional group. While standard aldehyde chemistry is applicable, a deeper exploration of its reactivity in the context of the thiazole ring could unveil novel transformation pathways. Future work should aim to systematically investigate its participation in a wider array of organic reactions.

Potential derivatization strategies for exploration include:

Condensation Reactions: Expanding the scope of Knoevenagel condensations with a wider variety of active methylene (B1212753) compounds to create diverse ylidenenitrile derivatives. researchgate.net

Cycloaddition Reactions: Investigating the participation of derivatives in [3+2] cycloaddition reactions to construct more complex heterocyclic systems. nih.gov

C-H Activation: Exploring modern C-H activation techniques on the thiazole ring to introduce new functional groups directly, bypassing the need for pre-functionalized starting materials.

Reductive Amination: A systematic expansion of reductive amination reactions to generate a broad library of secondary and tertiary amine derivatives for biological screening.

These explorations will be critical for generating novel molecular scaffolds with unique chemical and physical properties, forming the basis for new drug candidates and materials. nih.gov

Integration of Advanced Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery process. mdpi.com In silico methods can provide profound insights into the electronic structure, reactivity, and potential biological activity of this compound derivatives before they are synthesized in the lab.

Future research should leverage computational tools for:

Predicting Reactivity: Using Density Functional Theory (DFT) to model reaction mechanisms and predict the regioselectivity and stereoselectivity of new transformations.

Virtual Screening: Employing molecular docking and quantitative structure-activity relationship (QSAR) models to screen virtual libraries of derivatives against specific biological targets, such as enzymes or receptors. researchgate.net This allows for the prioritization of synthetic targets with the highest probability of success. mdpi.com

Pharmacophore Modeling: Identifying the key structural features (pharmacophores) necessary for biological activity, guiding the design of more potent and selective molecules. nih.gov

This integrated approach minimizes the trial-and-error nature of traditional chemical synthesis, saving time, resources, and enabling a more focused and efficient path toward functional molecules.

Rational Design of Highly Potent and Selective Bioactive Derivatives

The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.govresearchgate.net The rational design of derivatives of this compound is a promising avenue for the discovery of new therapeutic agents. mdpi.comscilit.com

Key challenges and directions in this area include:

Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies by synthesizing focused libraries of analogues to elucidate how modifications to the thiazole scaffold affect biological activity. nih.gov For example, modifying substituents on a phenyl ring attached to the core can be crucial for activity. sciforum.net

Target-Specific Design: Designing derivatives to inhibit specific biological targets, such as protein kinases (e.g., PI3K/mTOR) or microbial enzymes, which are implicated in various diseases. nih.govnih.gov

Bioisosteric Replacement: Utilizing bioisosteric replacement strategies, where functional groups are swapped with others that have similar physical or chemical properties, to optimize pharmacokinetic and pharmacodynamic profiles.

Overcoming Drug Resistance: Designing novel derivatives that can circumvent known drug resistance mechanisms in cancer cells or microbial pathogens. nih.govnih.gov

The ultimate goal is to translate the foundational structure of this compound into highly potent and selective clinical candidates with improved therapeutic indices.

Table 2: Potential Therapeutic Targets for Designed Derivatives

| Therapeutic Area | Potential Target | Design Strategy |

|---|---|---|

| Oncology | Protein Kinases (c-Met, PI3K) nih.govnih.gov | Develop type II inhibitors, incorporate functional fragments to enhance binding. |

| Infectious Diseases | Bacterial or Fungal Enzymes | Inhibit key metabolic pathways; design to overcome resistance. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Modify scaffold to achieve selective inhibition and reduce side effects. |

| Diabetes | α-glucosidase researchgate.net | Synthesize derivatives that mimic the transition state of the enzyme's substrate. |

Expanding Applications in Novel Material Sciences and Catalysis

Beyond its biomedical potential, the unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials and catalysts. mdpi.com Future research should explore the incorporation of this compound into functional materials where its properties can be harnessed.

Promising areas for investigation include:

Luminescent Materials: Thiazole-containing compounds are known to be intrinsically fluorescent and have been used in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com Derivatives of this compound could be developed as new fluorophores or as components of Metal-Organic Frameworks (MOFs) for chemical sensing applications. mdpi.com

Conductive Polymers: The conjugated π-system of the thiazole ring is suitable for applications in organic electronics. Polymerization of functionalized derivatives could lead to new semiconducting materials.

Coordination Chemistry and Catalysis: The nitrogen and sulfur atoms of the thiazole ring can act as ligands to coordinate with metal ions. This opens up possibilities for designing novel catalysts for asymmetric synthesis or other chemical transformations. chemscene.com The development of thiazole-based coordination polymers could also lead to materials with interesting magnetic or porous properties. mdpi.com

By expanding the application scope of this compound, researchers can unlock new technologies in electronics, sensing, and sustainable chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.